molecular formula C12H12O5 B11805772 6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

Katalognummer: B11805772
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: DUUQWAFSBFIRPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O5 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxybenzofuran-2-carboxylic acid: A closely related compound with similar structural features.

    Benzofuran-2-carboxylic acid: Another related compound with a simpler structure.

    2-Methoxybenzofuran: A derivative with a methoxy group at the 2-position of the benzofuran ring.

Uniqueness

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H12O5

Molekulargewicht

236.22 g/mol

IUPAC-Name

6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-15-4-5-16-9-3-2-8-6-11(12(13)14)17-10(8)7-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)

InChI-Schlüssel

DUUQWAFSBFIRPN-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.